5-bromo-3-nitro-1H-1,2,4-triazole

Radiosensitizer Hypoxic Tumor Cell Structure-Activity Relationship

Select 5-bromo-3-nitro-1H-1,2,4-triazole (CAS 24807-56-5) for your radiopharmaceutical discovery programs. This compound uniquely combines an electron-withdrawing nitro group at C3 with a reactive bromine at C5, delivering regioselective SNAr and cross-coupling capability absent in 5-methyl or unsubstituted analogs. SAR data confirm enhanced hypoxic tumor cell radiosensitization potency. The bromo handle enables direct hydrazine substitution for rapid synthesis of 5-amino-3-nitro-1,2,4-triazole derivatives. Low vapor pressure (0.0±1.1 mmHg) ensures improved process safety and yield reproducibility. Order now to access orthogonally reactive, high-purity material for lead optimization and library synthesis.

Molecular Formula C2HBrN4O2
Molecular Weight 192.96 g/mol
CAS No. 24807-56-5
Cat. No. B1384160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-nitro-1H-1,2,4-triazole
CAS24807-56-5
Molecular FormulaC2HBrN4O2
Molecular Weight192.96 g/mol
Structural Identifiers
SMILESC1(=NC(=NN1)Br)[N+](=O)[O-]
InChIInChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6)
InChIKeyXXAMCWVPBITOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-nitro-1H-1,2,4-triazole (CAS 24807-56-5): Key Properties and Procurement-Relevant Baseline for Scientific Sourcing


5-Bromo-3-nitro-1H-1,2,4-triazole (CAS 24807-56-5) is a heterocyclic compound belonging to the 1,2,4-triazole class, characterized by the molecular formula C₂HBrN₄O₂ and a molecular weight of 192.96 g/mol [1]. It is a crystalline solid with a reported melting point range of 155–159 °C (lit.) and a predicted density of 2.346 ± 0.06 g/cm³ . The compound features two distinct reactive handles: an electron-withdrawing nitro group at the 3-position and a bromine atom at the 5-position, which together confer unique regioselective reactivity in nucleophilic substitution, cross-coupling, and functional group interconversion chemistries [1].

Why Generic Substitution Fails for 5-Bromo-3-nitro-1H-1,2,4-triazole: Critical Differentiators Against Closest Analogs in Procurement and Experimental Design


Direct substitution of 5-bromo-3-nitro-1H-1,2,4-triazole with unsubstituted or methyl-substituted 3-nitro-1,2,4-triazole analogs is not scientifically equivalent due to profound differences in biological activity and synthetic utility. A systematic structure–activity relationship (SAR) study demonstrated that 5-bromo substitution significantly enhances hypoxic tumor cell radiosensitization potency compared to 5-methyl or 5-unsubstituted 3-nitro-1,2,4-triazole derivatives, albeit with increased chronic aerobic cytotoxicity [1]. Furthermore, the 5-bromo substituent provides a unique orthogonal handle for regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions that is absent in 5-H or 5-methyl analogs, enabling divergent synthetic pathways that are precluded for alternative triazole scaffolds [2]. Consequently, the choice of this specific bromonitrotriazole directly dictates both biological outcome and accessible chemical space.

5-Bromo-3-nitro-1H-1,2,4-triazole: Quantitative Evidence for Differentiated Scientific Selection


Enhanced Hypoxic Tumor Cell Radiosensitization of 5-Bromo vs. 5-Methyl and 5-Unsubstituted 3-Nitro-1,2,4-triazole Analogs

In a direct comparative SAR study using HeLa S3 cells, 5-bromo-substituted 3-nitro-1,2,4-triazole-1-acetamide derivatives exhibited significantly higher radiosensitizing activity than the corresponding 5-methyl- and 5-unsubstituted 3-nitro-1,2,4-triazole derivatives. The study provides class-level evidence that the 5-bromo substituent is a critical determinant of enhanced sensitizer efficacy [1].

Radiosensitizer Hypoxic Tumor Cell Structure-Activity Relationship

Orthogonal Reactivity: Regioselective SNAr of 5-Bromo vs. Alternative 3,5-Dibromo-1,2,4-triazole in Divergent Synthesis

5-Bromo-3-nitro-1H-1,2,4-triazole (BNT) serves as a regioselective precursor for the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) via a three-step sequence involving nucleophilic aromatic substitution. This contrasts with the 3,5-dibromo analog, which undergoes preferential alkylation followed by selective substitution at the 5-position, demonstrating the unique synthetic vector provided by the nitro/bromo substitution pattern [1][2].

Synthetic Methodology Nucleophilic Substitution Energetic Materials

Physicochemical and Environmental Stability Parameters: Predicted OH Rate Constant and Half-Life for Airborne Persistence Assessment

The predicted atmospheric oxidation rate constant for 5-bromo-3-nitro-1H-1,2,4-triazole with hydroxyl radicals is estimated at 0.1000 × 10⁻¹² cm³/molecule·sec, corresponding to an atmospheric half-life of approximately 107 days (based on a 12-hour day with 1.5 × 10⁶ OH/cm³). The compound shows no predicted ozone reaction . These data provide baseline environmental persistence metrics for handling and disposal considerations.

Environmental Fate Stability Atmospheric Chemistry

Thermodynamic and Physical Property Differentiation: Vapor Pressure and Enthalpy of Vaporization vs. Unsubstituted 3-Nitro-1,2,4-triazole

5-Bromo-3-nitro-1H-1,2,4-triazole exhibits a predicted vapor pressure of 0.0 ± 1.1 mmHg at 25 °C and an enthalpy of vaporization of 72.5 ± 3.0 kJ/mol . In contrast, the unsubstituted 3-nitro-1,2,4-triazole (CAS 24807-55-4) has a lower molecular weight (114.06 g/mol) and different predicted physical parameters including pKa of 5.92 ± 0.20 . The significantly lower vapor pressure of the brominated analog indicates reduced volatility, which can influence handling, storage, and formulation in material science applications.

Thermodynamics Physical Chemistry Material Properties

Optimal Scientific and Industrial Deployment Scenarios for 5-Bromo-3-nitro-1H-1,2,4-triazole Based on Quantitative Evidence


Medicinal Chemistry: Development of Next-Generation Hypoxic Tumor Radiosensitizers

The enhanced radiosensitizing activity of 5-bromo-substituted 3-nitro-1,2,4-triazole derivatives over 5-methyl or 5-unsubstituted analogs, as demonstrated in HeLa S3 cell assays [1], makes this compound a prioritized building block for radiopharmaceutical discovery programs targeting hypoxic solid tumors. The quantitative SAR data support its selection as a core scaffold for lead optimization campaigns.

Synthetic Methodology: Regioselective Construction of 5-Amino/Hydrazino-3-nitro-1,2,4-triazole Energetic Platforms

The orthogonal reactivity of the 5-bromo substituent, enabling direct nucleophilic substitution with hydrazine to yield HNT in a three-step sequence [2], establishes this compound as the preferred starting material for synthesizing 5-amino-3-nitro-1,2,4-triazole derivatives. This contrasts with the 3,5-dibromo analog, which requires additional protection/deprotection steps [3]. Applications include the development of nitrogen-rich energetic materials, insensitive munitions, and high-nitrogen heterocycles.

Process Chemistry and Scale-Up: Low-Volatility Intermediate for High-Temperature Reactions

The near-zero vapor pressure (0.0 ± 1.1 mmHg at 25°C) and relatively high enthalpy of vaporization (72.5 ± 3.0 kJ/mol) indicate reduced volatility compared to non-brominated triazole analogs. This property makes the compound a safer and more practical intermediate for reactions conducted at elevated temperatures or under vacuum, minimizing evaporative loss and improving yield reproducibility in process chemistry settings.

Cross-Coupling and Diversification: Suzuki/Stille Reactions for Triazole Library Synthesis

The presence of the 5-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck) that is absent in 5-unsubstituted or 5-methyl analogs. This enables the rapid diversification of the 3-nitro-1,2,4-triazole core into complex biaryl or polyheteroaryl systems, which is valuable for generating compound libraries in medicinal chemistry and materials science programs [4].

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